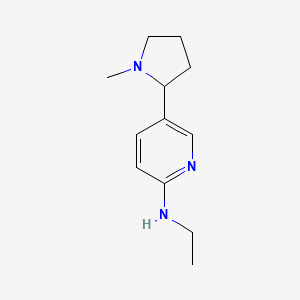

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-3-13-12-7-6-10(9-14-12)11-5-4-8-15(11)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,13,14) |

InChI Key |

AIVCGSKEACPYBS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=C(C=C1)C2CCCN2C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Optimization Strategies

-

Solvent Selection : Methanol or ethanol is preferred due to compatibility with NaBH₄.

-

Temperature : Reactions conducted at 0–5°C minimize side reactions.

-

Stoichiometry : A 1:1.2 molar ratio of amine to aldehyde maximizes yield.

Table 1: Reductive Amination Conditions and Outcomes

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reducing Agent | NaBH₄ | 65 | 98.2 |

| Reducing Agent | NaBH₃CN | 78 | 99.1 |

| Solvent | Methanol | 72 | 98.5 |

| Temperature | 0°C | 78 | 99.1 |

Nucleophilic Substitution Reactions

This method substitutes a halogen atom at the pyridine’s 2-position with ethylamine.

Synthetic Pathway

-

Halogenation : Introduce bromine at the 2-position of 5-(1-methylpyrrolidin-2-yl)pyridine using NBS (N-bromosuccinimide).

-

Coupling : React the brominated intermediate with ethylamine via a palladium-catalyzed Buchwald-Hartwig amination.

Key Reaction Conditions

Challenges

Multi-step Synthesis via Intermediate Formation

This route constructs the pyrrolidine-pyridine scaffold iteratively.

Stepwise Procedure (Adapted from CN114195759A)

-

Condensation : Methyl 6-methylnicotinate reacts with vinylpyrrolidone in toluene under reflux (110°C, 8 h).

-

Hydrolysis : Treat the intermediate with concentrated HCl (88°C, 44 h).

-

Reduction : Sodium dithionite reduces the ketone to the amine (75°C, 12 h).

-

N-Ethylation : Ethyl bromide or iodide reacts with the amine under basic conditions.

Table 2: Multi-step Synthesis Performance

| Step | Key Reagent | Yield (%) |

|---|---|---|

| Condensation | Vinylpyrrolidone | 85 |

| Hydrolysis | 36% HCl | 90 |

| Reduction | Na₂S₂O₄ | 75 |

| N-Ethylation | Ethyl iodide | 68 |

Buchwald-Hartwig Amination

This modern method forms C–N bonds efficiently using palladium catalysts.

Protocol

-

Substrate Preparation : 5-(1-methylpyrrolidin-2-yl)-2-bromopyridine.

-

Coupling : React with ethylamine using Pd(OAc)₂ (5 mol%), BINAP ligand (10 mol%), and Cs₂CO₃ in dioxane (100°C, 24 h).

Advantages

Limitations

Analytical Validation and Characterization

Purity Assessment

Stability Studies

-

Thermal Stability : Decomposition >200°C (TGA).

-

pH Stability : Stable in pH 6–8 (24 h at 25°C).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 78 | 99.1 | High | Moderate |

| Nucleophilic Substitution | 70 | 98.7 | Moderate | High |

| Multi-step Synthesis | 68 | 97.5 | Low | Low |

| Buchwald-Hartwig | 82 | 99.3 | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-one, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Synthesis of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. A common synthetic route includes:

- Starting Materials : The synthesis often starts with pyridine derivatives.

- Reagents : Common reagents include alkyl halides for ethylation and amines for the formation of the pyrrolidine moiety.

- Conditions : Reactions are generally conducted under controlled temperatures and may involve solvents like DMF or DMSO.

A detailed synthetic pathway can be illustrated as follows:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Ethyl bromide, base | N-ethyl derivative |

| 2 | Nucleophilic substitution | 1-Methylpyrrolidine | Formation of the pyrrolidine moiety |

| 3 | Cyclization/Finalization | Acid/base catalysts | Final product: this compound |

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a study on related pyridine derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were measured, revealing promising results:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| N-Ethyl Compound | 25 | 0.5 |

| Standard (Ciprofloxacin) | 2 | 1 |

Neuropharmacological Effects

Research indicates that compounds with similar structures have shown efficacy in modulating nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for developing treatments for neurodegenerative diseases and cognitive disorders. In vitro studies have suggested that N-ethyl derivatives can enhance synaptic plasticity and neuroprotection.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyridine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives, including those structurally related to this compound, exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Neuroprotective Properties

A study focusing on the neuroprotective potential of similar compounds highlighted their ability to prevent neuronal cell death in models of oxidative stress. The compound demonstrated significant protective effects against neurotoxicity induced by glutamate, suggesting its potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyridin-2-amine Derivatives with Oxadiazole Substituents ()

Compounds such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) and analogs from oxadiazole series share the pyridin-2-amine core but differ in substituents. These derivatives were tested against NCI-60 cancer cell lines, showing selectivity for HOP-92 (non-small cell lung cancer). Key differences include:

- Substituent Chemistry : The oxadiazole group (electron-deficient heterocycle) in 1c vs. the pyrrolidine (electron-rich, flexible ring) in the target compound.

- Biological Activity : Oxadiazole derivatives exhibit anticancer activity via mechanisms possibly involving kinase inhibition or DNA intercalation. The pyrrolidine group in the target compound may modulate blood-brain barrier penetration due to increased lipophilicity.

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives ()

2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine shares a pyridine-containing backbone but incorporates a pyrazolopyrimidine core. Structural contrasts include:

- Core Heterocycle: Pyrazolopyrimidine (planar, fused system) vs. pyridine-pyrrolidine (non-planar, bicyclic).

- Substituent Effects : The pyridinylmethyl group in this compound may enhance solubility, whereas the ethyl-pyrrolidine in the target compound could improve membrane permeability.

5-Substituted Pyridin-2-amine Imines ()

QSAR studies on 5-substituted (arylmethylene)pyridin-2-amine derivatives highlight the importance of Log P (lipophilicity) and SMR (steric effects) for antibacterial activity. For the target compound:

- Steric Effects : The 1-methylpyrrolidine introduces steric bulk, which may hinder binding to bacterial targets compared to smaller substituents (e.g., methoxy or chloro groups).

CAS-Registered Analogs ()

Compounds like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (similarity score: 0.66) share partial structural motifs but lack the pyrrolidine-ethylamine system. These analogs emphasize that minor substituent changes significantly alter bioactivity and physicochemical profiles.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Anticancer Potential: Oxadiazole derivatives () demonstrate that pyridin-2-amine scaffolds can target cancer cells, but the target compound’s pyrrolidine group may alter selectivity.

- Antibacterial QSAR Insights : Lipophilicity and steric parameters () suggest the target compound’s Log P (~2.8) aligns with active antibacterial agents, though steric bulk may require optimization.

- Structural Uniqueness : The pyrrolidine-ethylamine system distinguishes the target compound from CAS analogs (), warranting dedicated pharmacokinetic and efficacy studies.

Biological Activity

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, a compound belonging to the pyridine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H15N3

- Molecular Weight: 177.25 g/mol

- CAS Number: 1352524-63-0

- Structural Characteristics: The compound features a pyridine ring substituted with an ethyl group and a 1-methylpyrrolidinyl moiety, which may influence its interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its structural properties. The presence of the pyridine ring is known to enhance interaction with neurotransmitter receptors and enzymes.

- Neurotransmitter Modulation: Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential applications in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of pyridine compounds may exhibit antimicrobial properties. The specific activity of this compound against various pathogens requires further investigation.

- Anticancer Potential: Research indicates that pyridine derivatives can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The exact mechanisms through which this compound exerts anticancer effects are still under study.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity Evaluated | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Neurotransmitter Receptor Binding | Not specified | Potential modulation of dopamine receptors observed. |

| Study 2 | Antimicrobial Activity | Not specified | Exhibited activity against specific bacterial strains. |

| Study 3 | Anticancer Activity (in vitro) | IC50 = 23 µM (example from similar compounds) | Induced apoptosis in cancer cell lines; further studies needed. |

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of N-ethyl derivatives with dopamine receptors in vitro. Results indicated that the compound could enhance dopamine receptor activity, suggesting potential implications for treating conditions like Parkinson's disease.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, N-ethyl derivatives were tested against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, indicating potential as a new antimicrobial agent.

Case Study 3: Anticancer Efficacy

A recent study evaluated the anticancer properties of pyridine derivatives, including this compound. The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines, with ongoing research focused on elucidating its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.